

Implications of Dimethyl sulfide impurities in dimethyl sulfoxide (DMSO)

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Compound of Interest

Compound Name: Dimethyl sulfide

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Technical Support Center: Dimethyl Sulfide (DMS) Impurities in DMSO

This guide provides troubleshooting advice and frequently asked questions regarding **dimethyl sulfide** (DMS) as an impurity in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who may encounter issues related to DMSO purity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **dimethyl sulfide** (DMS) and why is it present in my DMSO?

A1: **Dimethyl sulfide** (DMS) is an organosulfur compound with the formula $(\text{CH}_3)_2\text{S}$. It is a volatile and flammable liquid known for its characteristic disagreeable odor.[1] DMS is often present as an impurity in DMSO for two main reasons:

- **Manufacturing Precursor:** DMS is the primary starting material for the industrial synthesis of DMSO through oxidation.[2] Incomplete oxidation or purification can leave residual DMS in the final product.
- **Degradation Product:** DMSO can degrade back to DMS. This can occur under certain conditions, such as high temperatures or in the presence of specific reagents.[3][4] For instance, minor decomposition of DMSO during headspace gas chromatography (HS-GC)

analysis at elevated temperatures (80 to 140°C) can produce DMS and other sulfur-containing compounds as artifacts.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Q2: Why should I be concerned about DMS impurities in my experiments?

A2: Even trace amounts of DMS can have significant implications for research. The presence of impurities in DMSO can interfere with experimental results, leading to inaccuracies.[\[8\]](#)

Specific concerns include:

- **Altered Chemical Reactions:** DMS is chemically reactive and can act as a Lewis base, coordinating with metal ions or participating in other reactions, potentially interfering with sensitive chemical syntheses like metal-thiolate disulfide exchanges.[\[2\]](#)[\[9\]](#)
- **Cell-Based Assay Artifacts:** DMSO itself can affect cells, and its metabolite, DMS, contributes to these effects.[\[10\]](#) Impurities can interfere with biological assays, causing unexpected cytotoxicity, altered cell membrane permeability, or other artifacts that can confound results.[\[8\]](#)[\[11\]](#)[\[12\]](#)
- **Analytical Interference:** In techniques like Headspace GC, DMSO can degrade and create artifact peaks, including DMS, methanethiol, and dimethyl disulfide, which can be mistaken for genuine impurities of the drug substance being analyzed.[\[5\]](#)[\[6\]](#)

Q3: What are the typical levels of DMS in research-grade DMSO?

A3: The concentration of DMS can vary between batches and manufacturers. One study using GC-MS measured the DMS concentration in seven different samples of research-grade DMSO. The findings are summarized below.

DMSO Sample Type	Average DMS Concentration (mM)	DMS Concentration Range (mM)
Standard Research Grade (6 samples)	0.48 ± 0.14	0.44–0.55
Deuterated DMSO (DMSO-d6)	~0.35	N/A

Data sourced from a study on research-grade DMSO samples.[\[9\]](#)

Q4: Besides DMS, what other impurities should I be aware of in DMSO?

A4: The most common impurity in DMSO is water.[\[13\]](#) Other potential impurities include dimethyl sulfone (a solid and oxidation product of DMSO), residual solvents from manufacturing, and titratable acids.[\[14\]](#)[\[15\]](#) High-purity grades, such as pharmaceutical grade (USP/Ph. Eur.), have stringent limits on these impurities.[\[14\]](#)[\[16\]](#)

Troubleshooting Guide

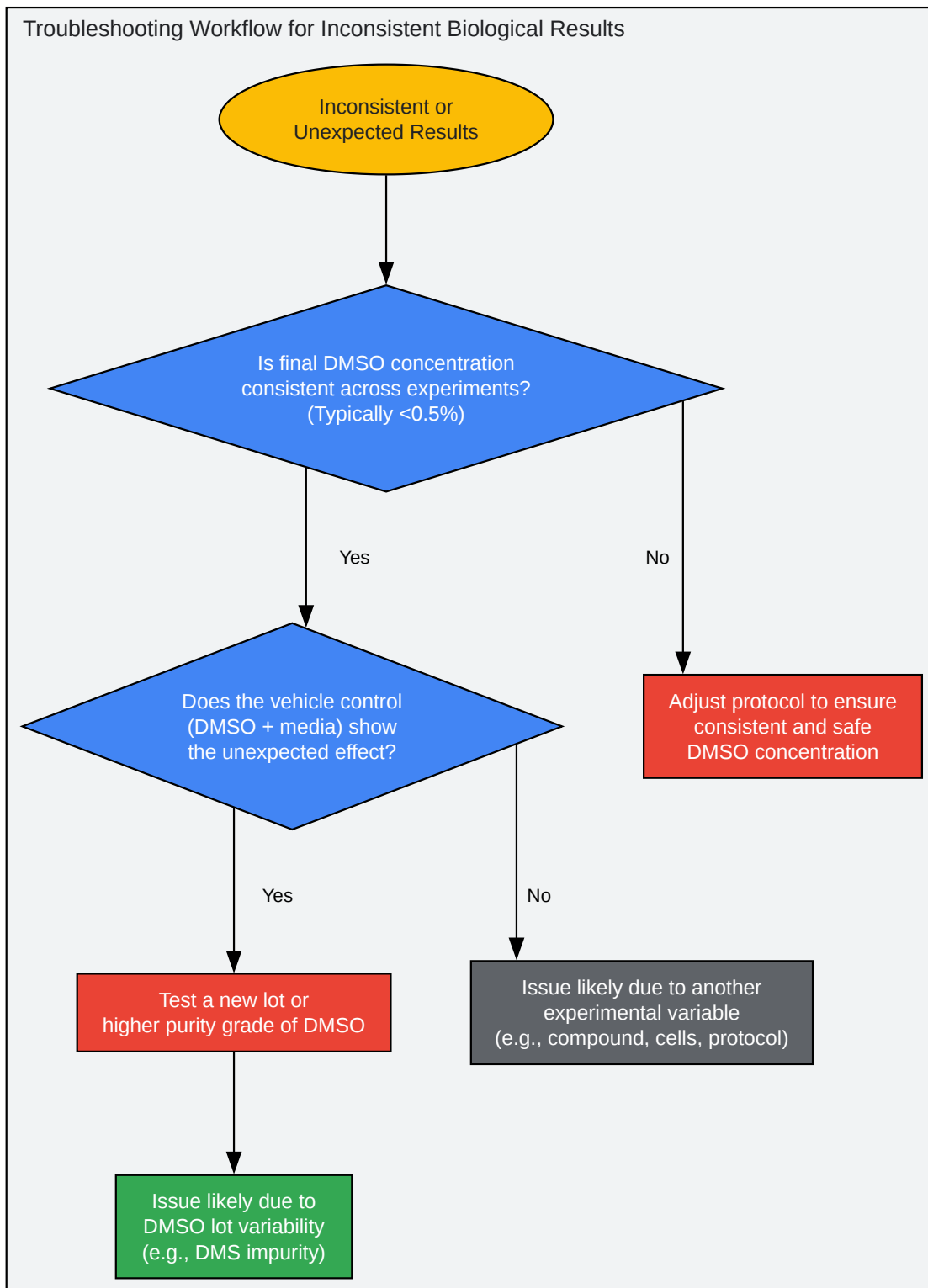
Problem 1: I've noticed a strong, unpleasant "sewage" or "garlic-like" odor from my experiment after adding DMSO.

- Possible Cause: This is a classic indicator of the presence of **Dimethyl Sulfide** (DMS). DMS has an extremely low odor threshold and is perceptible even at parts-per-million (ppm) levels.[\[17\]](#) The odor may also be described as resembling cooked cabbage or seafood.[\[1\]](#) When DMSO is absorbed through the skin, it can be metabolized and excreted, causing a garlic-like taste or breath odor.[\[18\]](#)
- Troubleshooting Steps:
 - Check the DMSO Certificate of Analysis (CoA): Reputable suppliers provide a CoA detailing the purity and levels of detected impurities for each batch.[\[8\]](#)[\[14\]](#)
 - Perform a Qualitative Odor Test: Compare the odor of the suspect DMSO to a new, unopened bottle from a different lot or a high-purity supplier.

- Consider Degradation: If the odor appeared after heating the sample (e.g., for a chemical reaction or GC analysis), the DMSO may have partially decomposed, releasing DMS.[5]

Problem 2: My experimental results are inconsistent or show unexpected biological activity (e.g., cytotoxicity, altered cell signaling).

- Possible Cause: Impurities in DMSO, including DMS, can interfere with biological assays.[8] While DMSO itself is known to impact cellular processes in a concentration-dependent manner, batch-to-batch variability in impurity profiles can lead to inconsistent results.[10][11] [19] DMS is a metabolite of DMSO and can contribute to these effects.[10]
- Troubleshooting Workflow:

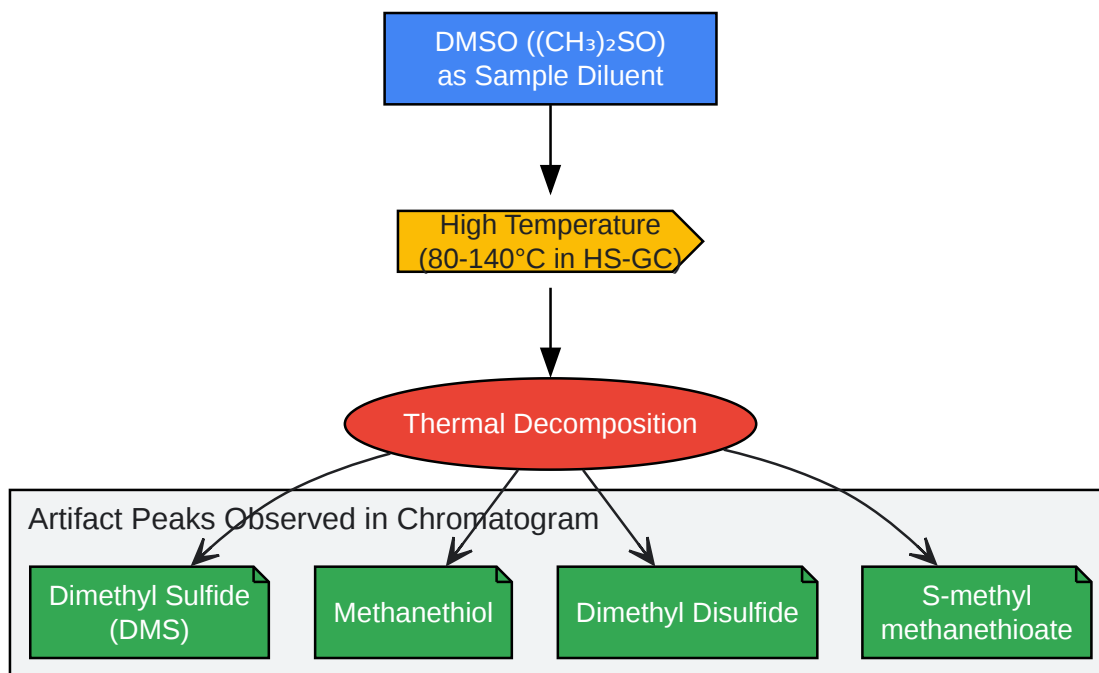


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Workflow for diagnosing inconsistent experimental results.

Problem 3: I am seeing artifact peaks in my Headspace Gas Chromatography (HS-GC) analysis when using DMSO as a solvent.

- Possible Cause: When DMSO is used as a sample diluent in HS-GC, the high temperatures of the headspace sampler can cause it to degrade, even in the absence of other reactants. This degradation produces several volatile sulfur compounds.[\[5\]](#)[\[7\]](#)
- Identified Artifacts: Studies have identified these common artifact peaks resulting from DMSO decomposition:
 - Methanethiol
 - **Dimethyl Sulfide** (DMS)
 - Dimethyl Disulfide
 - S-methyl methanethioate[\[5\]](#)[\[6\]](#)
- Troubleshooting Steps:
 - Run a Blank Sample: Analyze a sample containing only the DMSO diluent under the same HS-GC conditions. The presence of the artifact peaks in the blank confirms the issue is with the solvent/method, not the analyte.[\[5\]](#)
 - Use a Different Solvent: If possible, replace DMSO with another high-boiling, aprotic solvent like N,N-Dimethylformamide (DMF) to see if the artifact peaks disappear.[\[5\]](#)
 - Lower the Incubation Temperature: Reduce the temperature of the headspace sampler to the lowest possible setting that still allows for adequate detection of your target residual solvents. This will minimize the thermal degradation of DMSO.
 - Use Deuterated DMSO (DMSO-d₆): For definitive identification in a research setting, using DMSO-d₆ as the diluent will result in deuterated artifact peaks, confirming their origin from the solvent.[\[5\]](#)[\[6\]](#)



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Formation of artifact peaks from DMSO in HS-GC analysis.

Experimental Protocols

Protocol 1: Quantification of DMS in DMSO by Gas Chromatography (GC)

This protocol outlines a general method for detecting and quantifying DMS. Specific parameters should be optimized for the available instrumentation. Direct injection is preferred for semi-volatile solvents like DMSO.^[20]

- Objective: To quantify the concentration of DMS in a DMSO sample.
- Principle: Components of a volatile mixture are separated based on their boiling points and interaction with the stationary phase of a GC column. A flame ionization detector (FID) or mass spectrometer (MS) is used for detection.
- Instrumentation:
 - Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

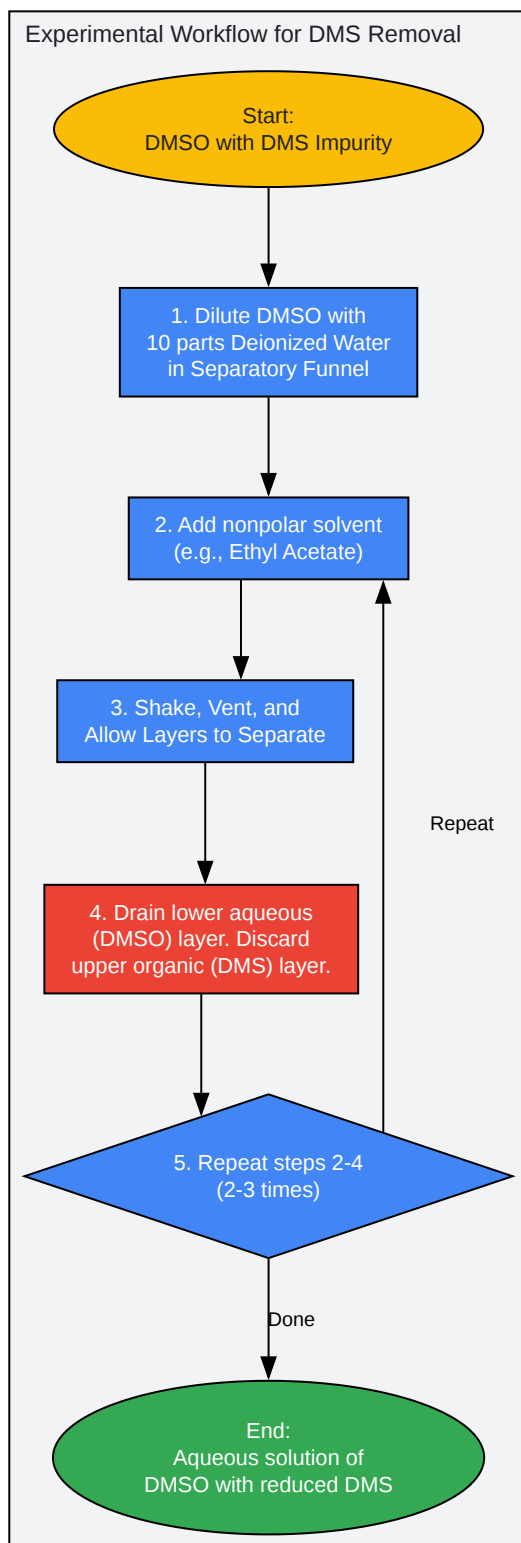
- Appropriate capillary column (e.g., DB-1, DB-5, or similar non-polar column).
- Autosampler or manual syringe for direct injection.
- Methodology:
 - Standard Preparation: Prepare a series of calibration standards by spiking a high-purity solvent (in which both DMS and DMSO are soluble but which does not co-elute, e.g., methanol or isopropanol) with known concentrations of DMS.
 - Sample Preparation: Dilute the DMSO sample to be tested in the same high-purity solvent used for the standards. A dilution factor of 1:10 or 1:100 is common.
 - GC Parameters (Example):
 - Injection: Direct injection.
 - Injector Temperature: 200°C.
 - Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
 - Carrier Gas: Helium or Nitrogen.
 - Detector Temperature (FID): 250°C.
 - Analysis:
 - Inject the standards to create a calibration curve.
 - Inject the prepared DMSO sample.
 - Identify the DMS peak by its retention time compared to the standards.
 - Quantify the DMS concentration in the sample using the calibration curve, accounting for the dilution factor.

Protocol 2: Procedure for Removing Trace DMS from DMSO

Standard purification methods for DMSO are often unsuccessful in removing all traces of DMS. [9] However, the following procedure, based on the principle of liquid-liquid extraction, can reduce DMS content. It leverages the fact that DMS is significantly less polar than DMSO.

- Objective: To reduce the concentration of DMS in a small volume of DMSO for critical applications.
- Principle: DMSO is miscible with water, while the less polar DMS has very low water solubility.[17] DMS will preferentially partition into a nonpolar organic solvent.
- Materials:
 - DMSO containing DMS impurity.
 - Deionized water.
 - Nonpolar, water-immiscible organic solvent (e.g., ethyl acetate or hexane).
 - Separatory funnel.
 - Drying agent (e.g., anhydrous sodium sulfate).
 - Rotary evaporator.
- Methodology:
 - Dilution: Dilute the DMSO sample with a significant volume of deionized water (e.g., 5-10 parts water to 1 part DMSO) in a separatory funnel.[21]
 - Extraction: Add a volume of the nonpolar organic solvent (e.g., equal to the initial DMSO volume) to the separatory funnel.
 - Washing: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. The DMS will partition into the upper organic layer.
 - Separation: Drain the lower aqueous DMSO layer into a clean flask. Discard the upper organic layer containing the DMS.

- Repeat: Repeat the extraction (steps 2-4) at least 2-3 more times with fresh organic solvent to maximize DMS removal.
- Solvent Removal: Removing the water from the purified DMSO is challenging due to their similar properties. For many applications requiring anhydrous conditions, this method is unsuitable. If residual water is acceptable, the solution can be used as is. For removal of the bulk of the water, fractional distillation under reduced pressure would be required, which is a complex procedure. Note: This procedure is primarily for reducing DMS and will result in a dilute aqueous solution of DMSO.



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Liquid-liquid extraction workflow to reduce DMS in DMSO.

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